

Technical Guide: O-Desaryl Ranolazine Reference Standard Availability & Qualification

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Compound of Interest

Compound Name: O-Desaryl Ranolazine

CAS No.: 172430-46-5

Cat. No.: B606839

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Executive Summary: The Criticality of O-Desaryl Ranolazine

In the development and quality control of Ranolazine (Ranexa®), the identification of metabolites and degradation products is a regulatory imperative. **O-Desaryl Ranolazine** (also known as CVT-2512) is a primary metabolite formed via O-dearylation and a potential hydrolytic degradant.

Unlike the common pharmacopeial impurities (USP Related Compounds A, B, C, and D), **O-Desaryl Ranolazine** is often absent from standard compendial catalogs, creating a sourcing gap for researchers performing comprehensive impurity profiling or pharmacokinetic (PK) studies. This guide delineates the structural identity, synthesis pathways, sourcing strategies, and analytical protocols required to qualify this reference standard.

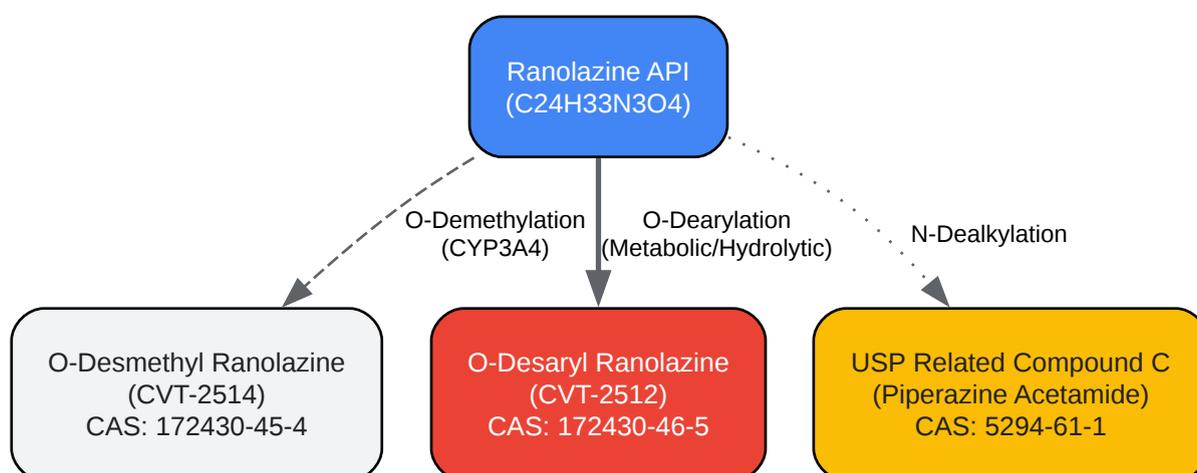
Chemical Identity & Structural Profile[1][2][3][4][5]

Confusion often arises between "O-Desaryl" and "O-Desmethyl" metabolites. Precise structural characterization is required to prevent analytical mismatching.

Property	Specification
Common Name	O-Desaryl Ranolazine
Synonyms	CVT-2512; Ranolazine Metabolite IV; 4-(2,3-dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
CAS Number	172430-46-5
Molecular Formula	C ₁₇ H ₂₇ N ₃ O ₃
Molecular Weight	321.41 g/mol
Structural Distinction	Formed by the cleavage of the 2-methoxyphenyl ether bond, leaving a 2,3-dihydroxypropyl (glycerol-like) tail attached to the piperazine ring.
Solubility	Soluble in Methanol, DMSO, and Acetonitrile; sparingly soluble in water (higher polarity than Ranolazine).

Structural Relationship Map

The following diagram illustrates the metabolic and structural relationship between Ranolazine, its pharmacopeial impurities, and the O-Desaryl metabolite.



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Figure 1: Structural genealogy of Ranolazine metabolites. **O-Desaryl Ranolazine** is distinct from O-Desmethyl Ranolazine and USP Related Compound C.

Sourcing & Availability Analysis[6][7]

O-Desaryl Ranolazine is not currently listed as a primary USP or EP Reference Standard (as of Q1 2026). Researchers must rely on secondary standards or custom synthesis.

Commercial Availability Matrix

Supplier Type	Availability Status	Purity Grade	Recommended Use
Pharmacopeia (USP/EP)	Not Available	N/A	N/A
Specialized Chemical Vendors	Available (e.g., Shimadzu, Veeprho, Molcan)	>95% to >98%	Impurity Profiling, Method Validation
Custom Synthesis	On-Demand	>99%	quantitative NMR (qNMR) Reference

Critical Procurement Note: When sourcing, verify the CAS number 172430-46-5. Do not accept "Desmethyl Ranolazine" (CAS 172430-45-4) as a substitute; they have significantly different retention times and mass spectra.

Synthesis & Preparation of Reference Material

If commercial stock is unavailable, **O-Desaryl Ranolazine** can be synthesized from USP Related Compound C (N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide). This route is preferred for generating fresh, high-purity standards for internal qualification.

Synthetic Pathway

The synthesis involves the alkylation of the secondary amine on the piperazine ring with 3-chloro-1,2-propanediol (or glycidol).



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Figure 2: Synthetic route for on-demand preparation of **O-Desaryl Ranolazine** reference material.

Protocol Summary:

- Dissolution: Dissolve 1.0 eq of USP Related Compound C in Acetonitrile.
- Addition: Add 1.2 eq of 3-chloro-1,2-propanediol and 2.0 eq of Potassium Carbonate ().
- Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Monitor conversion by TLC or HPLC.
- Workup: Filter inorganic salts, concentrate filtrate.
- Purification: Purify via Preparative HPLC (C18 column) to remove unreacted amine and over-alkylated byproducts.

Analytical Qualification Protocol

To validate the standard, use the following Reverse-Phase HPLC (RP-HPLC) method. **O-Desaryl Ranolazine** is more polar than the parent drug and will elute earlier.

HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid or Ammonium Acetate (pH 5.0) in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5% \rightarrow 60% B; 15-20 min: 60% \rightarrow 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 273 nm (or MS ESI+)
Expected RRT	~0.4 - 0.6 (Relative to Ranolazine)

Mass Spectrometry (LC-MS/MS) Transitions

For bioanalytical assays (plasma/urine), use the following transitions to confirm identity:

- Precursor Ion: $[M+H]^+ = 322.2$ m/z
- Product Ions:
 - 128.1 m/z (Diagnostic for 2,6-dimethylphenyl acetamide moiety)
 - 248.2 m/z (Loss of glycerol tail)

Storage and Stability

- Hygroscopicity: The diol functionality makes **O-Desaryl Ranolazine** hygroscopic.
- Storage: Store neat standard at -20°C under desiccated conditions.
- Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C. Avoid aqueous dilution until immediate use to prevent potential microbial growth or hydrolysis.

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